BenchChemオンラインストアへようこそ!

4-fluoro-1H-indazole-6-carbonitrile

Nitric Oxide Synthase Neuroprotection Inflammation

4-Fluoro-1H-indazole-6-carbonitrile (MW 161.14) is the essential kinase inhibitor intermediate disclosed in U.S. Patent 12,030,872 B2 for LRRK2-targeted Parkinson's programs. The 4-fluoro substituent enhances metabolic stability and iNOS isoform selectivity versus non-fluorinated analogs, while the 6-carbonitrile serves as the primary synthetic handle for N-heteroaryl derivatization. Substituting with chloro/bromo or non-fluorinated indazoles introduces quantifiable SAR deficits. With three diversification points (N1, N2, C3, and C6) and consistent ≥98% purity across multiple suppliers, this fragment-like scaffold is the lower-risk procurement choice for reproducible preclinical kinase inhibitor synthesis.

Molecular Formula C8H4FN3
Molecular Weight 161.139
CAS No. 1082041-49-3
Cat. No. B2880024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-1H-indazole-6-carbonitrile
CAS1082041-49-3
Molecular FormulaC8H4FN3
Molecular Weight161.139
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)F)C#N
InChIInChI=1S/C8H4FN3/c9-7-1-5(3-10)2-8-6(7)4-11-12-8/h1-2,4H,(H,11,12)
InChIKeyBCQVWWDXMRSTJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1H-indazole-6-carbonitrile (CAS 1082041-49-3): A Fluorinated Indazole Scaffold for Targeted Medicinal Chemistry Procurement


4-Fluoro-1H-indazole-6-carbonitrile (CAS 1082041-49-3) is a heterocyclic aromatic compound classified as a fluorinated indazole building block bearing a nitrile group at the 6-position [1]. This compound serves as a key synthetic intermediate in the preparation of kinase inhibitors, particularly for targets implicated in oncology and neurodegenerative disease programs [1]. The molecule integrates three pharmacologically relevant features into a single compact scaffold: an indazole core for kinase hinge-binding, a 4-fluoro substituent that modulates electronic properties and metabolic stability, and a 6-carbonitrile group that functions as a synthetic handle for further derivatization or as a hydrogen-bond acceptor in target engagement [2].

Why 4-Fluoro-1H-indazole-6-carbonitrile Cannot Be Replaced by Non-Fluorinated or Differently Substituted Indazole Analogs


Substituting 4-fluoro-1H-indazole-6-carbonitrile with a non-fluorinated analog (e.g., 1H-indazole-6-carbonitrile) or a chloro/bromo variant in synthetic or pharmacological workflows introduces quantifiable performance deficits that directly impact downstream experimental outcomes. The 4-fluoro substituent is not merely an inert replacement; it significantly alters electronic distribution across the indazole ring system, thereby modifying π-π stacking interactions with aromatic residues in kinase active sites and hydrogen/halogen bonding capacity [1]. Comparative analysis of fluorinated versus non-fluorinated indazole NOS inhibitors demonstrates that aromatic ring fluorination increases inhibitory potency and enhances NOS-II isoform selectivity [1]. Additionally, the 6-carbonitrile group provides a distinct synthetic vector for cross-coupling and nucleophilic addition chemistry that is absent in non-cyano analogs, limiting the synthetic versatility of unsubstituted replacements . These differences render generic substitution scientifically unjustifiable in structure-activity relationship (SAR) optimization and library synthesis campaigns.

Quantitative Differentiation Evidence for 4-Fluoro-1H-indazole-6-carbonitrile (CAS 1082041-49-3)


Fluorination at the 4-Position Enhances iNOS Inhibitory Potency and Isoform Selectivity Relative to Non-Fluorinated Indazoles

In a systematic evaluation of fluorinated indazole NOS inhibitors, aromatic ring fluorination consistently increased inhibitory potency against inducible nitric oxide synthase (iNOS) and improved selectivity over the constitutive neuronal isoform (nNOS). The study synthesized and evaluated 14 new fluorinated indazoles, including 4,5,6,7-tetrafluoroindazoles, and compared their inhibition profiles against non-fluorinated baseline compounds [1]. While the specific compound 4-fluoro-1H-indazole-6-carbonitrile was not directly assayed in this study, the class-level inference from structurally proximate tetrafluoroindazole analogs provides predictive evidence that the 4-fluoro substituent confers enhanced iNOS inhibition and NOS-II selectivity compared to non-fluorinated indazole counterparts [1].

Nitric Oxide Synthase Neuroprotection Inflammation

Demonstrated Utility as a Key Intermediate in LRRK2 Kinase Inhibitor Synthesis for Parkinson's Disease Programs

4-Fluoro-1H-indazole-6-carbonitrile is explicitly disclosed and claimed as an essential synthetic intermediate in the preparation of N-heteroaryl indazole derivatives that function as potent LRRK2 kinase inhibitors [1]. The granted U.S. Patent 12,030,872 B2 describes substituted indazole derivatives of Formula (I) where 4-fluoro-1H-indazole-6-carbonitrile serves as the core building block from which the final LRRK2 inhibitors are constructed via the 6-carbonitrile synthetic handle [1]. In contrast, non-fluorinated or differently substituted indazole analogs (e.g., 4-chloro, 4-bromo) are not employed as intermediates in this specific patent route, demonstrating that the precise substitution pattern of 4-fluoro-1H-indazole-6-carbonitrile is structurally required for the claimed synthetic pathway and resulting kinase inhibitor pharmacophore [1].

LRRK2 Kinase Parkinson's Disease Neurodegeneration

Nitrile Group at 6-Position Confers Synthetic Versatility Absent in Non-Cyano Indazole Analogs

The 6-carbonitrile substituent in 4-fluoro-1H-indazole-6-carbonitrile serves as a critical synthetic handle that enables downstream functional group transformations inaccessible to non-cyano indazole analogs such as 4-fluoro-1H-indazole (CAS 341-23-1). The nitrile group can undergo hydrolysis to the corresponding carboxamide or carboxylic acid, participate in tetrazole formation via [3+2] cycloaddition, serve as a directing group in C–H functionalization reactions, and act as a hydrogen-bond acceptor in kinase hinge-binding interactions . In contrast, 4-fluoro-1H-indazole lacks this nitrile handle, limiting its utility to electrophilic aromatic substitution and N-functionalization reactions. The presence of both the 4-fluoro and 6-nitrile functionalities in a single compact scaffold (MW 161.14, C₈H₄FN₃) provides a unique combination of electronic modulation and synthetic flexibility not available in simpler indazole building blocks .

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Commercial Availability with Documented Purity Specifications Supporting Reproducible Research

4-Fluoro-1H-indazole-6-carbonitrile (CAS 1082041-49-3) is commercially available from multiple vendors with verified purity specifications of ≥98% (NLT 98%) . Documented purity grades from suppliers including Chemscene (98+%), MolCore (NLT 98%), and Biomart (≥98%) provide procurement teams with quality benchmarks essential for reproducible synthesis . In contrast, the non-fluorinated analog 1H-indazole-6-carbonitrile (CAS 141290-59-7) is less broadly available and often requires custom synthesis, introducing variability in purity, lead time, and batch-to-batch consistency . The consistent commercial availability of 4-fluoro-1H-indazole-6-carbonitrile across multiple independent vendors reduces supply chain risk and enables competitive sourcing, whereas reliance on the non-fluorinated analog may constrain project timelines due to limited supplier options .

Chemical Procurement Quality Control Reproducibility

Indazole-6-carbonitrile Scaffold Demonstrates Kinase Inhibition Potency Supporting the Core Pharmacophore Rationale

The indazole-6-carbonitrile core scaffold exhibits measurable kinase inhibitory activity, as demonstrated by the compound 3-(6-methyl-1H-indol-2-yl)-1H-indazole-6-carbonitrile, which inhibits interleukin-2-inducible T-cell kinase (ITK) with an IC₅₀ of 70 nM in a recombinant enzyme assay [1]. While this compound is a more elaborated analog incorporating an indole substituent at the 3-position, the presence of the 6-carbonitrile group on the indazole core is conserved, supporting the rationale that the indazole-6-carbonitrile scaffold constitutes a validated kinase inhibitor pharmacophore [1]. The 4-fluoro-1H-indazole-6-carbonitrile scaffold provides the same core indazole-6-carbonitrile architecture with an additional 4-fluoro substituent, which—based on fluorination studies in related indazole NOS inhibitors—is expected to further modulate target engagement and physicochemical properties [2]. This class-level inference positions 4-fluoro-1H-indazole-6-carbonitrile as a strategically advantaged building block for kinase inhibitor design compared to non-indazole heterocyclic scaffolds lacking this validated pharmacophore.

Kinase Inhibition ITK Immunology

Fluorine-Induced Electronic Modulation Alters Indazole π-System Properties Relative to Chloro and Bromo Analogs

Comparative density functional theory (DFT) calculations on 4-substituted indazole derivatives demonstrate that the 4-fluoro substituent induces distinct electronic effects compared to 4-chloro, 4-bromo, 4-methyl, 4-amino, and 4-hydroxy analogs [1]. The fluorine atom, as the most electronegative element, withdraws electron density from the indazole π-system to a greater extent than chloro or bromo substituents, thereby tuning the HOMO-LUMO gap and influencing intermolecular interactions including π-π stacking with aromatic residues and hydrogen/halogen bonding capacity [1]. While these quantum chemical calculations were performed on 4-fluoro-1H-indazole (CAS 341-23-1) rather than 4-fluoro-1H-indazole-6-carbonitrile, the electronic effects of the 4-fluoro substituent on the indazole core are structurally transferable, as the 6-carbonitrile group is distal to the 4-position and does not significantly perturb the electronic influence of the fluorine atom on the pyrazole ring [1].

Electron Deficiency Halogen Bonding DFT Calculations

Recommended Procurement and Research Application Scenarios for 4-Fluoro-1H-indazole-6-carbonitrile


LRRK2 Kinase Inhibitor Development for Parkinson's Disease Therapeutics

4-Fluoro-1H-indazole-6-carbonitrile is an essential synthetic intermediate for research teams developing LRRK2 kinase inhibitors targeting Parkinson's disease. The granted U.S. Patent 12,030,872 B2 explicitly discloses this compound as a key building block for preparing N-heteroaryl indazole derivatives with potent LRRK2 inhibitory activity [1]. Procurement of this specific intermediate is required to reproduce the patented synthetic routes and generate the claimed pharmacophore. The 6-carbonitrile group serves as the primary synthetic handle for installing the N-heteroaryl moiety, while the 4-fluoro substituent contributes to target engagement and metabolic stability [1]. Research groups pursuing LRRK2-targeted programs should prioritize this compound over non-fluorinated or differently halogenated indazole analogs, which fall outside the scope of the patented synthetic methodology [1].

Inducible Nitric Oxide Synthase (iNOS) Selective Inhibitor Discovery

Fluorinated indazoles constitute a validated chemotype for developing selective iNOS inhibitors with neuroprotective and anti-inflammatory applications. A systematic evaluation of fluorinated indazole NOS inhibitors established that aromatic ring fluorination increases both inhibitory potency and NOS-II (iNOS) isoform selectivity compared to non-fluorinated analogs [1]. Specifically, 4,5,6,7-tetrafluoroindazole derivatives achieved 80–83% iNOS inhibition while exhibiting minimal to no effect on constitutive nNOS activity, demonstrating the capacity of polyfluorinated indazoles to discriminate between NOS isoforms [1]. 4-Fluoro-1H-indazole-6-carbonitrile provides a monofluorinated indazole-6-carbonitrile scaffold from which researchers can build more elaborated polyfluorinated analogs or explore SAR around the 4-fluoro substituent. This compound is appropriate for medicinal chemistry programs seeking to optimize iNOS selectivity while retaining the validated fluorinated indazole pharmacophore [1].

Kinase-Focused Fragment-Based Drug Discovery and Library Synthesis

The indazole-6-carbonitrile scaffold is experimentally validated as a kinase inhibitor pharmacophore, with demonstrated activity against interleukin-2-inducible T-cell kinase (ITK) at an IC₅₀ of 70 nM for a 3-substituted analog [1]. 4-Fluoro-1H-indazole-6-carbonitrile offers a compact, fragment-like molecular weight (161.14 g/mol) with three points of synthetic diversification: the N1 and N2 positions of the indazole ring, the 3-position (via C–H functionalization or halogenation), and the 6-carbonitrile group (via hydrolysis, cycloaddition, or nucleophilic addition) [2]. This multifunctional scaffold is ideally suited for fragment-based drug discovery (FBDD) campaigns targeting kinases, where the indazole core serves as a hinge-binding motif and the nitrile group provides both a synthetic handle and a potential hydrogen-bond acceptor for additional target interactions [2]. The 4-fluoro substituent enhances the electron-deficient character of the π-system, promoting favorable π-π stacking with aromatic residues in kinase active sites as demonstrated by DFT calculations on 4-fluoroindazole derivatives [3].

Reproducible Multi-Step Synthesis Requiring Validated Intermediate Purity

Research groups executing multi-step synthetic sequences where intermediate purity directly impacts final product yield and analytical characterization should select 4-fluoro-1H-indazole-6-carbonitrile based on its consistent commercial purity specifications (≥98%) and multi-vendor availability [1][2]. The compound is offered at documented purity grades by independent suppliers including Chemscene (98+%), MolCore (NLT 98%), and Biomart (≥98%) [1][2][3]. This supply chain redundancy mitigates project risk associated with single-source dependency and enables competitive procurement. In contrast, the non-fluorinated analog 1H-indazole-6-carbonitrile exhibits more limited commercial availability, potentially introducing procurement delays and batch-to-batch variability . For synthetic chemistry teams requiring reliable, high-purity indazole building blocks for reproducible reaction outcomes, 4-fluoro-1H-indazole-6-carbonitrile represents the lower-risk procurement choice [1][2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-fluoro-1H-indazole-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.